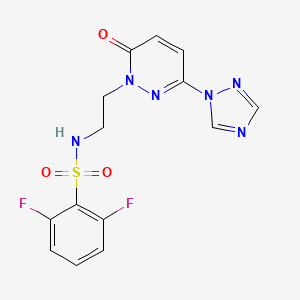
2,6-difluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-difluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H12F2N6O3S and its molecular weight is 382.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Synthetic Pathways
Researchers have developed synthetic routes for creating sulfonamide derivatives, including compounds with structures closely related to the queried compound. These synthetic methods often involve condensation reactions, demonstrating the versatility of sulfonamide derivatives in chemical synthesis (Hassan, 2013).
Antimicrobial Activities
Sulfonamide derivatives, similar to the queried compound, have been evaluated for their antimicrobial properties against a variety of bacterial and fungal strains. Studies have shown that these compounds possess significant antibacterial and antifungal activities, highlighting their potential as leads for developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Anticancer Potential
Some sulfonamide derivatives have demonstrated remarkable activity against various cancer cell lines, including leukemia and non-small cell lung cancer, suggesting their potential as anticancer agents. These findings indicate the potential therapeutic applications of sulfonamide derivatives in cancer treatment (Rathish et al., 2012).
Potential Applications in Other Areas
Anti-asthmatic and Respiratory Diseases
Novel sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs. This research suggests the possibility of using sulfonamide derivatives for treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Phosphatidylinositol 3-Kinase (PI3K) Inhibitors
Certain sulfonamide derivatives have been proposed as treatments for idiopathic pulmonary fibrosis and cough, demonstrating the broad therapeutic potential of sulfonamide compounds in treating various diseases (Norman, 2014).
Properties
IUPAC Name |
2,6-difluoro-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N6O3S/c15-10-2-1-3-11(16)14(10)26(24,25)19-6-7-21-13(23)5-4-12(20-21)22-9-17-8-18-22/h1-5,8-9,19H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGXGIKUSIYVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B3006300.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide](/img/structure/B3006302.png)
![Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B3006303.png)
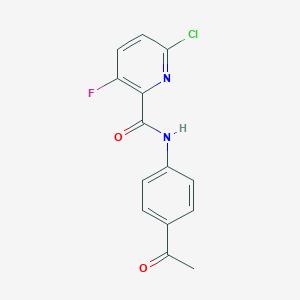
![3-Hydroxy-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylbenzohydrazide](/img/structure/B3006305.png)

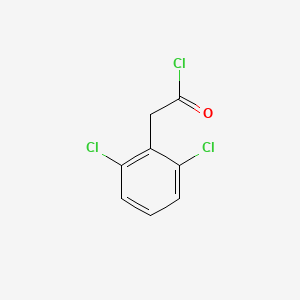
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde](/img/structure/B3006310.png)
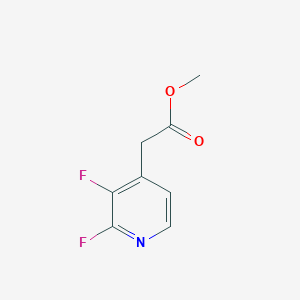
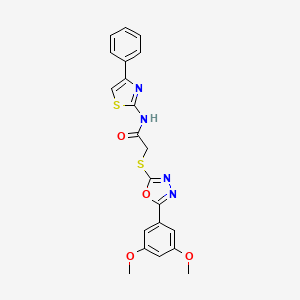
![N-[1-(aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3006315.png)

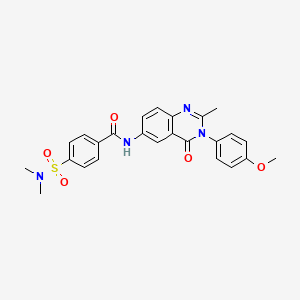
![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3006321.png)
